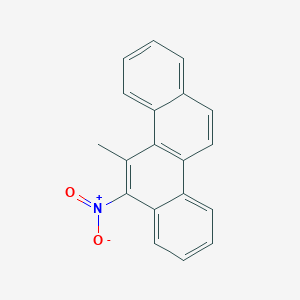
6-Nitro-5-methylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-5-methylchrysene (6-NC) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention due to its potential as a mutagen and carcinogen. It is produced through the incomplete combustion of organic materials, such as fossil fuels and tobacco smoke.
Wissenschaftliche Forschungsanwendungen
6-Nitro-5-methylchrysene has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell lines. Additionally, 6-Nitro-5-methylchrysene has been found to be a potent inducer of tumors in animal models. These findings have led to the compound being classified as a probable human carcinogen by the International Agency for Research on Cancer.
Wirkmechanismus
The mechanism of action of 6-Nitro-5-methylchrysene is believed to involve the formation of reactive intermediates, such as epoxides and quinones, which can bind to DNA and induce mutations. Additionally, the compound has been shown to activate various signaling pathways involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 6-Nitro-5-methylchrysene can lead to a range of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. The compound has also been found to induce changes in gene expression and protein levels in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Nitro-5-methylchrysene in lab experiments is its ability to induce DNA damage and mutations, which can be useful for studying the mechanisms of carcinogenesis. However, the compound is highly toxic and requires careful handling and disposal. Additionally, the synthesis of 6-Nitro-5-methylchrysene can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on 6-Nitro-5-methylchrysene should focus on elucidating the mechanisms of its mutagenic and carcinogenic properties. Additionally, studies should investigate the potential for 6-Nitro-5-methylchrysene to interact with other environmental pollutants and toxins. Finally, the development of new methods for synthesizing and detecting 6-Nitro-5-methylchrysene could lead to improved understanding of its biological effects.
Synthesemethoden
6-Nitro-5-methylchrysene can be synthesized through the nitration of 5-methylchrysene using nitric acid and sulfuric acid. The reaction yields a mixture of nitro isomers, with 6-Nitro-5-methylchrysene being the major product. The compound can also be generated through the combustion of organic materials, such as coal and diesel fuel.
Eigenschaften
CAS-Nummer |
105802-11-7 |
|---|---|
Produktname |
6-Nitro-5-methylchrysene |
Molekularformel |
C19H13NO2 |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
5-methyl-6-nitrochrysene |
InChI |
InChI=1S/C19H13NO2/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20(21)22/h2-11H,1H3 |
InChI-Schlüssel |
BRHWSCIEJDCELY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Andere CAS-Nummern |
105802-11-7 |
Synonyme |
6-nitro-5-methylchrysene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



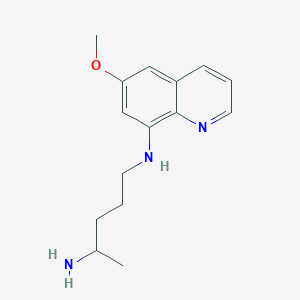
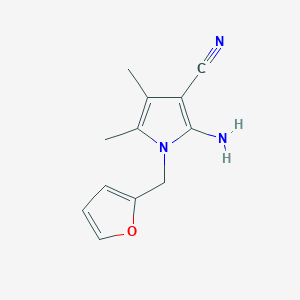
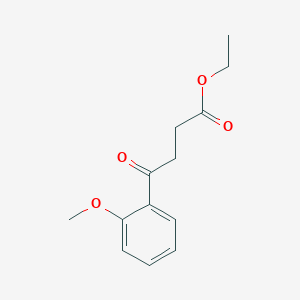
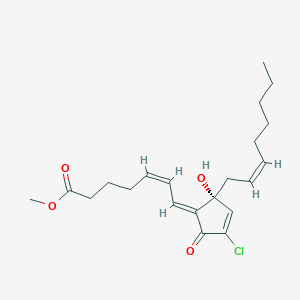
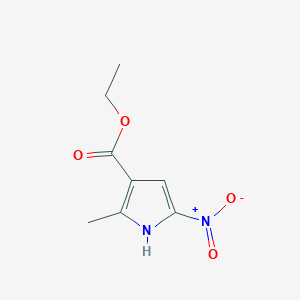
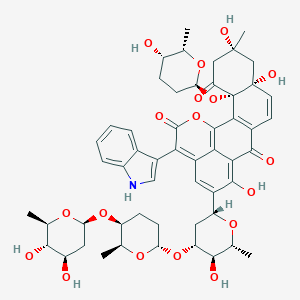
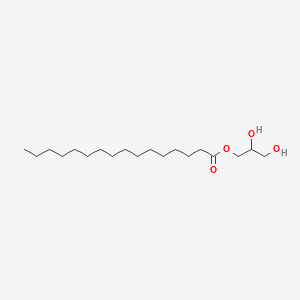
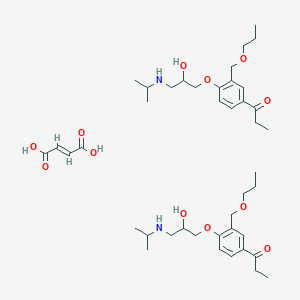
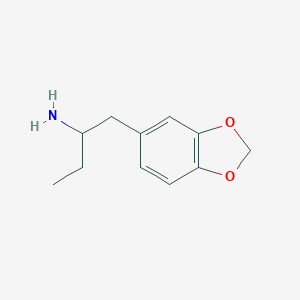
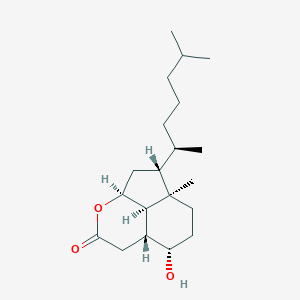
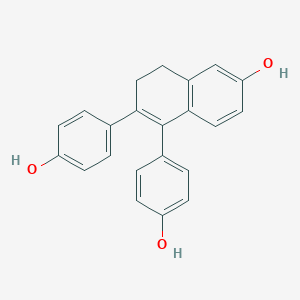
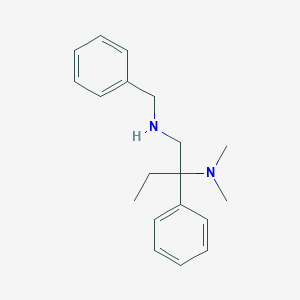
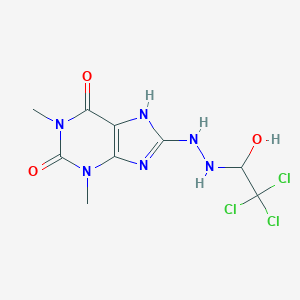
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)